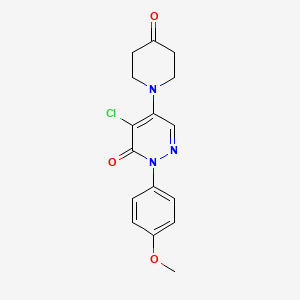

4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3/c1-23-13-4-2-11(3-5-13)20-16(22)15(17)14(10-18-20)19-8-6-12(21)7-9-19/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUTZBRIWKYFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC(=O)CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyridazinone core.

Formation of the Oxopiperidino Group: The oxopiperidino group can be introduced through a condensation reaction between the pyridazinone derivative and a piperidone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the oxopiperidino group, converting it to a hydroxypiperidino group.

Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxypiperidino derivatives.

Substitution: Amino or thiol-substituted pyridazinone derivatives.

Scientific Research Applications

Anticoagulant Activity

Recent studies have indicated that derivatives of pyridazinone compounds, including 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone, can act as inhibitors of coagulation factors. Specifically, research has focused on their potential as inhibitors of factor XIa, which plays a crucial role in the coagulation cascade. By inhibiting this factor, these compounds could provide therapeutic benefits in managing thrombotic disorders without the bleeding risks associated with traditional anticoagulants .

Antitumor Properties

Another area of interest is the antitumor potential of this compound. Studies have shown that certain pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . This suggests that 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone could be explored further for its anticancer activity.

Neuroprotective Effects

The neuroprotective properties of pyridazinones have also been investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating a promising avenue for research into neurodegenerative therapies .

Case Study 1: Inhibition of Factor XIa

In a study published by researchers focusing on structure-based drug design, it was found that modifications to the pyridazinone scaffold could enhance potency against factor XIa while improving oral bioavailability. The compound was tested alongside other derivatives, showing comparable or superior activity .

Case Study 2: Antitumor Activity

A series of experiments conducted on various cancer cell lines revealed that 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone exhibited significant cytotoxic effects. The study highlighted its ability to inhibit cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyridazinones, focusing on substituents at positions 2, 4, and 5:

Physicochemical Properties

Key physicochemical comparisons include:

- Spectroscopic Features: IR Spectroscopy: The 4-oxopiperidino group in the target compound is expected to show a C=O stretch near 1700 cm⁻¹, comparable to pyrrolidinylcarbonyl analogues (1712–1622 cm⁻¹) . ¹H NMR: The 4-methoxyphenyl group would produce a singlet near δ 3.8 ppm for the methoxy protons, similar to compound 10f .

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone, with the CAS number 338413-78-8, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 333.77 g/mol

- Boiling Point : Approximately 480.3 °C (predicted)

- Density : 1.38 g/cm³ (predicted)

- pKa : -1.48 (predicted)

Biological Activity

The biological activity of 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone has been investigated in various contexts, particularly in relation to its pharmacological potential.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

Some studies have suggested that compounds with similar structures possess antimicrobial activity against a range of bacteria and fungi. This antimicrobial effect could be attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit vital enzymatic processes.

Neuroprotective Effects

Recent investigations into pyridazinone derivatives have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may offer protection against oxidative stress and inflammation, which are critical factors in neurodegeneration.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds or derivatives. Here are some notable findings:

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of a pyridazinone derivative structurally similar to 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone. The results demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways.

Q & A

Q. What are the recommended methodologies for synthesizing and structurally characterizing 4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone?

Synthesis typically involves multi-step heterocyclic chemistry, starting with halogenation and nucleophilic substitution reactions. Key steps include:

- Halogenation : Introducing chlorine at the 4-position of the pyridazinone core via electrophilic substitution .

- Substitution : Coupling the 4-methoxyphenyl group at position 2 using Suzuki-Miyaura cross-coupling or Ullmann-type reactions .

- Piperidinone incorporation : Introducing the 4-oxopiperidino moiety at position 5 through amidation or nucleophilic displacement .

For structural characterization, use 1H/13C NMR to confirm substituent positions, HPLC-MS for purity (>95%), and X-ray crystallography to resolve stereochemical ambiguities .

Q. What is the primary biological mechanism of action for this compound in herbicidal applications?

The compound inhibits chloroplast development by blocking carotenoid biosynthesis, leading to albinism in seedlings. Key mechanisms include:

- Hill reaction inhibition : Disruption of photosynthetic electron transport in chloroplasts, measured via oxygen electrode assays .

- Carotenoid suppression : Quantified using HPLC to monitor reductions in lutein and β-carotene levels in treated plant tissues .

- Ultrastructural analysis : Transmission electron microscopy (TEM) reveals loss of grana membranes and plastid ribosomes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Toxicity : Oral LD50 in rodents exceeds 300 mg/kg, but intraperitoneal exposure shows higher toxicity (LD50: 151 mg/kg) .

- Decomposition hazards : Heating releases toxic Cl⁻, NOx, and F⁻ fumes. Use fume hoods and personal protective equipment (PPE) .

- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the 4-oxopiperidino group .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., oral vs. intraperitoneal LD50) be resolved for this compound?

Contradictions arise from differences in absorption, metabolism, and first-pass effects. Methodological approaches include:

- Comparative pharmacokinetics : Use LC-MS/MS to measure bioavailability and tissue distribution in rodent models .

- In vitro assays : Compare cytotoxicity in hepatocyte (oral route) vs. macrophage (intraperitoneal) cell lines .

- Metabolite profiling : Identify toxic intermediates (e.g., chlorinated byproducts) via GC-MS .

Q. How does the compound exhibit multi-modal biological effects (e.g., herbicide vs. analgesic activity)?

The pyridazinone core allows dual-target engagement via:

- Herbicidal action : Inhibition of chloroplast development (as above) .

- Analgesic activity : COX-2 inhibition, measured via prostaglandin E2 (PGE2) suppression in RAW 264.7 macrophages (IC50 < 1 µM) .

To distinguish mechanisms, use gene knockout models (e.g., COX-2−/− mice) or enzyme-specific inhibitors in bioassays .

Q. What advanced analytical methods are suitable for detecting degradation products in environmental samples?

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Substituent variation : Replace 4-oxopiperidino with morpholino or pyrrolidino groups to enhance COX-2 selectivity .

- QSAR modeling : Correlate logP values (2.5–3.5) with membrane permeability using Molinspiration or Schrödinger software .

- In vivo testing : Evaluate analogs in carrageenan-induced paw edema models for anti-inflammatory potency (ED50 < 5 mg/kg) .

Q. What enzymatic pathways degrade this compound in soil or biological systems?

Q. How do substituents at position 5 (e.g., 4-oxopiperidino vs. dimethylamino) alter biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.